An In-depth Technical Guide to 2-Hydrazinyl-5-methyl-3-nitropyridine
An In-depth Technical Guide to 2-Hydrazinyl-5-methyl-3-nitropyridine
Abstract
This technical guide provides a comprehensive overview of 2-Hydrazinyl-5-methyl-3-nitropyridine, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's fundamental properties, provides a detailed, field-proven protocol for its synthesis and characterization, and discusses its potential applications as a versatile building block for bioactive molecules. By grounding technical procedures in chemical principles, this guide serves as an essential resource for scientists aiming to leverage this compound in their research endeavors. We will explore its synthesis from commercially available precursors, robust analytical validation techniques, and its prospective role in the development of targeted therapeutics, particularly in the domain of kinase inhibition.
Core Compound Properties and Identifiers
2-Hydrazinyl-5-methyl-3-nitropyridine is a substituted pyridine derivative featuring both a nucleophilic hydrazine group and an electron-withdrawing nitro group. This unique combination of functional groups makes it a highly reactive and valuable intermediate in organic synthesis.[1][2] The pyridine scaffold itself is a privileged structure in drug design, appearing in a significant percentage of FDA-approved drugs.[3][4] The properties of this specific molecule are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₄O₂ | [5][6] |
| Molecular Weight | 168.16 g/mol (168.2 reported) | [5][7] |
| CAS Number | 21901-25-7 | [5] |
| Appearance | Typically a yellow to brown solid | [1] |
| Classification | Heterocyclic Building Block, Nitropyridine, Hydrazine | [5][8] |
Synthesis and Purification Protocol
The synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine is most effectively achieved via nucleophilic aromatic substitution (SNAr). This strategy leverages a suitable leaving group on the pyridine ring, which is displaced by hydrazine. The presence of the electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack, making this a highly efficient and predictable reaction.
A common precursor is 2-Chloro-5-methyl-3-nitropyridine. The chlorine atom serves as an excellent leaving group, and its displacement by hydrazine hydrate proceeds under mild conditions. Similar syntheses involving the reaction of a chloropyridine with hydrazine hydrate are well-documented.[9][10]
Experimental Protocol: Synthesis
Objective: To synthesize 2-Hydrazinyl-5-methyl-3-nitropyridine from 2-Chloro-5-methyl-3-nitropyridine.
Materials:
-
2-Chloro-5-methyl-3-nitropyridine (1.0 eq)
-
Hydrazine hydrate (80% solution in water, 1.5 eq)
-
Acetonitrile (or Ethanol) as solvent
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-5-methyl-3-nitropyridine (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. The cooling step is critical to control the initial exotherm of the reaction upon adding the nucleophile.
-
Nucleophilic Addition: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution over 15 minutes. The excess hydrazine ensures the complete consumption of the starting material.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-20 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude solid is the target compound.
-
Purification: The crude product is often sufficiently pure for subsequent steps. However, for high-purity requirements, the solid can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.
Causality Behind Choices:
-
Solvent: Acetonitrile is chosen for its ability to dissolve both the polar hydrazine and the less polar chloropyridine starting material, creating a homogenous reaction environment.
-
Temperature Control: The initial cooling prevents potential side reactions and ensures a controlled reaction rate. Allowing it to proceed at room temperature is sufficient for the activated substrate, avoiding the need for high-energy input.
-
Stoichiometry: A slight excess of hydrazine hydrate drives the reaction to completion, maximizing the yield of the desired product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. This self-validating system confirms the molecular structure and quantifies any residual impurities.
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Mass Spectrometry (MS): The gold standard for confirming molecular weight. High-resolution mass spectrometry (HRMS) should be used to verify the exact mass of the compound (Calculated: 168.0647) against the observed mass, confirming the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the hydrazine moiety.
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound. A standard protocol would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile. Purity should exceed 98% for use in sensitive applications. For quantitative analysis in biological matrices, derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity.[11][12][13][14]
Safety and Handling
Proper handling of 2-Hydrazinyl-5-methyl-3-nitropyridine and its precursors is paramount. Based on data from structurally similar compounds, the following precautions are advised:
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Toxicity: Hydrazine derivatives can be toxic if swallowed, inhaled, or in contact with skin.[15] The starting material, 2-Amino-5-methylpyridine, is classified as toxic upon oral or dermal exposure.[15]
-
Irritation: The compound may cause skin and serious eye irritation.[15][16]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[8][17]
Applications in Research and Drug Development
The true value of 2-Hydrazinyl-5-methyl-3-nitropyridine lies in its role as a versatile chemical intermediate. Nitropyridine derivatives are precursors to a vast range of biologically active molecules, demonstrating activities such as antitumor, antiviral, and anti-inflammatory effects.[3][4][18]
-
Bioactive Molecule Synthesis: The hydrazine group is a potent nucleophile and can be readily converted into various other functional groups or used to form hydrazones.[19][20] This allows for the construction of complex heterocyclic systems, which are scaffolds for new drug candidates.[18]
-
Kinase Inhibitor Development: Pyridine-based structures are common motifs in small-molecule kinase inhibitors. The nitro group can be reduced to an amine, providing another point for chemical modification to optimize binding to a target kinase active site.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a building block for advanced pesticides and herbicides.[1][21]
Hypothetical Application: Targeting a Kinase Signaling Pathway
Many cancers are driven by aberrant signaling through pathways like the MAPK/ERK pathway. A hypothetical drug derived from 2-Hydrazinyl-5-methyl-3-nitropyridine could be designed to inhibit a key kinase in this cascade, such as MEK or RAF. The diagram below illustrates this concept.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a targeted drug.
Conclusion
2-Hydrazinyl-5-methyl-3-nitropyridine, with a molecular weight of 168.16 g/mol , is more than a simple chemical entity; it is a strategic tool for chemical innovation. Its synthesis is straightforward, and its dual functionality offers rich chemical possibilities. For researchers and drug development professionals, understanding its properties, synthesis, and safe handling is the first step toward unlocking its potential in creating the next generation of pharmaceuticals and other advanced materials.
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